5-Bromo-1-butyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11BrN2 |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
5-bromo-1-butylpyrazole |
InChI |
InChI=1S/C7H11BrN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3 |
InChI Key |
MMMPCOYSIXYEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC=N1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-butyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic route based on established methodologies, predicted characterization data, and the necessary experimental protocols.
Synthesis
The most plausible and widely utilized method for the synthesis of this compound is the N-alkylation of 5-bromopyrazole with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.
The regioselectivity of the alkylation (N1 vs. N2) is a critical aspect of pyrazole chemistry. For many substituted pyrazoles, alkylation often yields a mixture of isomers. However, the choice of reaction conditions, including the base and solvent, can significantly influence the outcome.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via the N-alkylation of 5-bromopyrazole. This process involves the deprotonation of 5-bromopyrazole followed by the introduction of the butyl group.
Caption: Synthetic pathway for this compound via N-alkylation.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and purification of this compound, derived from analogous procedures for N-alkylation of pyrazoles.
Synthesis of this compound
Materials:
-
5-Bromopyrazole
-
1-Bromobutane (or 1-Iodobutane)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 5-bromopyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the solvents should be determined by TLC analysis.
Characterization
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar N-alkylated pyrazoles.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C7H11BrN2 |
| Molecular Weight | 203.08 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-3 (pyrazole ring) |
| ~6.3 | d | 1H | H-4 (pyrazole ring) |
| ~4.1 | t | 2H | N-CH2-CH2-CH2-CH3 |
| ~1.8 | m | 2H | N-CH2-CH2-CH2-CH3 |
| ~1.3 | m | 2H | N-CH2-CH2-CH2-CH3 |
| ~0.9 | t | 3H | N-CH2-CH2-CH2-CH3 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-3 (pyrazole ring) |
| ~120 | C-5 (pyrazole ring, C-Br) |
| ~110 | C-4 (pyrazole ring) |
| ~50 | N-CH2- |
| ~32 | -CH2- |
| ~20 | -CH2- |
| ~13 | -CH3 |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 202/204 | [M]+, Molecular ion peak (presence of Br isotopes) |
| 147/149 | [M - C4H9]+ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Bond |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2960-2850 | C-H stretching (aliphatic) |
| ~1500-1400 | C=C and C=N stretching (pyrazole ring) |
| ~600-500 | C-Br stretching |
Experimental Workflow Diagram
The overall experimental workflow for the synthesis and characterization of this compound is depicted below.
Caption: Experimental workflow for synthesis and characterization.
Spectroscopic Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-1-butyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The included experimental protocols are standardized methodologies applicable to the analysis of this and similar compounds.
Molecular Structure
This compound is a substituted pyrazole with a butyl group attached to one of the nitrogen atoms of the pyrazole ring and a bromine atom at the 5-position. The structural formula is C₇H₁₁BrN₂ and the molecular weight is 203.08 g/mol .
Spectroscopic Data Summary
The following tables summarize the predicted and representative spectroscopic data for this compound based on the analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | d | 1H | H-3 |
| ~6.30 | d | 1H | H-4 |
| ~4.10 | t | 2H | N-CH ₂-(CH₂)₂-CH₃ |
| ~1.85 | m | 2H | N-CH₂-CH ₂-CH₂-CH₃ |
| ~1.35 | m | 2H | N-(CH₂)₂-CH ₂-CH₃ |
| ~0.95 | t | 3H | N-(CH₂)₃-CH ₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | C-3 |
| ~120.0 | C-5 |
| ~110.0 | C-4 |
| ~50.0 | N -CH₂-(CH₂)₂-CH₃ |
| ~32.0 | N-CH₂-C H₂-CH₂-CH₃ |
| ~20.0 | N-(CH₂)₂-C H₂-CH₃ |
| ~13.5 | N-(CH₂)₃-C H₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 202/204 | [M]⁺ (Molecular ion peak with Br isotopes) |
| 147/149 | [M - C₄H₉]⁺ |
| 121/123 | [C₃H₂BrN₂]⁺ |
| 81 | [C₄H₉]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2960-2850 | Strong | C-H stretching (aliphatic) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |
| ~1465 and ~1380 | Medium | C-H bending (aliphatic) |
| ~1100-1000 | Medium | C-N stretching |
| Below 800 | Strong | C-Br stretching |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
Procedure:
-
Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer. For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument records an interferogram, which is then Fourier-transformed to produce the IR spectrum.
-
Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 5-Bromo-1-butyl-1H-pyrazole. Due to the absence of a publicly available, complete experimental dataset for this specific molecule, this document presents a detailed analysis based on established principles of NMR spectroscopy and data from analogous substituted pyrazole compounds. The information herein is intended to serve as a robust reference for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-containing compounds in drug discovery and development.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of structurally similar compounds and established NMR chemical shift theory.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole ring and the butyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyrazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.5 - 7.7 | Doublet | 2.0 - 3.0 | 1H |
| H-4 | 6.3 - 6.5 | Doublet | 2.0 - 3.0 | 1H |
| H-1' (N-CH₂) | 4.1 - 4.3 | Triplet | 7.0 - 8.0 | 2H |
| H-2' (-CH₂-) | 1.7 - 1.9 | Sextet | 7.0 - 8.0 | 2H |
| H-3' (-CH₂-) | 1.3 - 1.5 | Sextet | 7.0 - 8.0 | 2H |
| H-4' (-CH₃) | 0.9 - 1.0 | Triplet | 7.0 - 8.0 | 3H |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 138 - 142 |
| C-4 | 110 - 114 |
| C-5 | 130 - 134 |
| C-1' (N-CH₂) | 50 - 54 |
| C-2' (-CH₂-) | 31 - 35 |
| C-3' (-CH₂-) | 19 - 23 |
| C-4' (-CH₃) | 13 - 15 |
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is generally required, typically 20-50 mg in 0.6-0.7 mL of solvent.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz (or higher for better resolution)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency)
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-200 ppm
-
Decoupling: Proton broadband decoupling
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the NMR analysis of this compound.
Caption: Molecular structure of this compound highlighting distinct proton and carbon environments.
Caption: A streamlined workflow for the NMR analysis of this compound.
Mass Spectrometry Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-1-butyl-1H-pyrazole. This document outlines detailed experimental protocols, data presentation, and the fundamental principles behind the mass spectrometric fragmentation of this compound, offering a valuable resource for researchers in analytical chemistry and drug development.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common scaffold in many biologically active compounds.[1][2] The presence of a bromine atom and a butyl group on the pyrazole core influences its physicochemical properties and, consequently, its behavior in a mass spectrometer. Understanding the mass spectrometric characteristics of this compound is crucial for its identification, characterization, and quantification in various matrices.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] This technique provides information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern upon ionization.[4] For halogenated compounds like this compound, the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 peak, which is a key indicator in its mass spectrum.[5]
This guide will detail the methodologies for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), providing a solid foundation for its analytical characterization.
Predicted Mass Spectral Data
The following table summarizes the predicted mass-to-charge ratios for the molecular ion and key fragments of this compound. These predictions are based on the known fragmentation patterns of pyrazoles and halogenated organic compounds.[4][6]
| Ion | Predicted m/z | Notes |
| [M]+• | 216/218 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |
| [M-C4H9]+ | 159/161 | Loss of the butyl group, a common fragmentation for N-alkylated compounds. |
| [M-Br]+ | 137 | Loss of the bromine atom. |
| [C4H9]+ | 57 | Butyl cation, a common fragment from the alkyl chain. |
| [C3H3N2]+ | 67 | Fragment corresponding to the pyrazole ring after loss of substituents. |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of structurally related compounds, such as synthetic cannabinoids with a brominated heterocyclic core.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.
3.1.1. Sample Preparation
A dilute solution of the analyte in a volatile organic solvent is required.
-
Procedure:
-
Dissolve a small amount of this compound in methanol to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions as necessary to achieve the desired concentration for analysis.
-
3.1.2. Instrumentation and Parameters
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.[7]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.[7]
-
Carrier Gas: Helium with a constant flow rate of 1.46 mL/min.[7]
-
Injection Port Temperature: 265 °C.[7]
-
Injection Type: Splitless injection.[7]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 0.5 min.
-
Ramp: 30 °C/min to 320 °C.
-
Hold: 2.0 min at 320 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 m/z.[7]
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a high-resolution mass spectrometry technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.
3.2.1. Sample Preparation
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the initial mobile phase composition to the desired concentration.
-
3.2.2. Instrumentation and Parameters
-
Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent.
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[7]
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water, pH 3.0.[7]
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Autosampler Temperature: 15 °C.[7]
-
Injection Volume: 10 µL.[7]
-
QTOF Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Skimmer Voltage: 65 V.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psig.
-
TOF MS Scan Range: 100-510 Da.[7]
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the mass spectrometry experiments.
Caption: General workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
References
- 1. chim.it [chim.it]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. cfsre.org [cfsre.org]
Crystal Structure of 5-Bromo-1-butyl-1H-pyrazole Derivatives: A Technical Guide
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for the crystal structure of 5-Bromo-1-butyl-1H-pyrazole. The following guide is constructed based on the analysis of closely related bromo-pyrazole derivatives to provide researchers, scientists, and drug development professionals with a representative technical framework. The data and protocols presented herein are illustrative and should be adapted based on experimental findings for the specific compound of interest.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the influence of the bromo and butyl substituents on their physicochemical properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials. This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of such compounds and presents a representative summary of the expected crystallographic data.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
Synthesis and Crystallization
The synthesis of this compound typically involves the cyclization of a suitable precursor, followed by bromination. The general synthetic route is outlined below.
Synthesis of a Representative 5-Bromo-1-aryl-pyrazole Derivative:
A mixture of an appropriate aryl hydrazine and a diketone derivative is refluxed in a suitable solvent, such as ethanol, to yield the pyrazole core. Subsequent bromination using a reagent like N-bromosuccinimide (NBS) in a chlorinated solvent affords the 5-bromo-pyrazole derivative.
Crystallization:
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization techniques. Common solvent systems include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. For a representative pyrazole derivative, single crystals were obtained by slow evaporation from an ethanol solution at room temperature.[1]
X-ray Diffraction Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperatures (e.g., 100 K or 293 K), to minimize thermal vibrations. The collected data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Crystallographic Data Summary
The following tables summarize representative crystallographic data for a hypothetical this compound derivative, based on published data for analogous compounds.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Representative Value |
| Empirical formula | C₇H₁₁BrN₂ |
| Formula weight | 203.08 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 9.54 Å |
| b | 9.58 Å |
| c | 11.58 Å |
| α | 90° |
| β | 105.8° |
| γ | 90° |
| Volume | 1018.5 ų |
| Z | 4 |
| Density (calculated) | 1.325 Mg/m³ |
| Absorption coefficient | 3.45 mm⁻¹ |
| F(000) | 408 |
| Data collection | |
| Theta range for data collection | 2.2° to 27.9° |
| Index ranges | -12 ≤ h ≤ 12, -12 ≤ k ≤ 12, -15 ≤ l ≤ 15 |
| Reflections collected | 7713 |
| Independent reflections | 2402 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2402 / 0 / 147 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| Br(1)-C(5) | 1.88 | N(1)-N(2)-C(3) | 112.5 |
| N(1)-N(2) | 1.35 | N(2)-N(1)-C(5) | 105.8 |
| N(1)-C(5) | 1.33 | N(1)-C(5)-C(4) | 110.2 |
| N(2)-C(3) | 1.34 | C(3)-C(4)-C(5) | 104.5 |
| C(3)-C(4) | 1.39 | N(2)-C(3)-C(4) | 107.0 |
| C(4)-C(5) | 1.38 | ||
| N(1)-C(6) | 1.47 | ||
| C(6)-C(7) | 1.52 | ||
| C(7)-C(8) | 1.53 | ||
| C(8)-C(9) | 1.52 |
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.
Caption: Workflow for Crystal Structure Determination.
Conclusion
While the specific crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its determination and analysis based on established methodologies and data from closely related compounds. The provided experimental protocols, representative crystallographic data, and workflow visualization serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives for applications in drug discovery and materials science. It is anticipated that future research will lead to the elucidation of the precise crystal structure of the title compound, further enriching our understanding of this important class of heterocyclic molecules.
References
The Pyrazole Core: A Privileged Scaffold in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and development of novel pyrazole compounds, with a focus on their therapeutic applications, synthesis, and mechanisms of action.
A Rich History: From Discovery to Clinical Significance
The journey of pyrazole began in 1883 when German chemist Ludwig Knorr first coined the term.[1] Just over a decade later, in 1898, Hans von Pechmann reported the first synthesis of pyrazole itself from the reaction of acetylene with diazomethane.[1] For many years, pyrazoles remained primarily of academic interest. A significant milestone was reached in 1959 with the isolation of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, hinting at the biological relevance of this heterocyclic system.
The therapeutic potential of pyrazole derivatives began to be realized with the development of early synthetic drugs. Antipyrine (phenazone), a pyrazolone derivative, was one of the first synthetic analgesics and antipyretics to be widely used. This early success spurred further research, leading to the discovery of a plethora of biologically active pyrazole compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Today, pyrazole-containing drugs are integral to the therapeutic landscape, with prominent examples such as the anti-inflammatory drug celecoxib and the anabolic steroid stanozolol.[4]
A timeline of key milestones in the history of pyrazole discovery is presented below.
Therapeutic Applications and Quantitative Bioactivity
The broad therapeutic utility of pyrazole derivatives is a testament to their chemical versatility. The following sections summarize key therapeutic areas with representative quantitative data.
Anti-inflammatory and Analgesic Activity
One of the most well-established applications of pyrazole compounds is in the management of pain and inflammation. The selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, is a prime example.[5] The selectivity of COX-2 inhibitors over COX-1 is crucial for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]
| Compound | Target | IC50 (µM) | In Vivo Activity | Reference |
| Celecoxib | COX-2 | 0.04 | Reduces paw edema in rats | [6] |
| Rofecoxib | COX-2 | 0.018 | Analgesic and anti-inflammatory | [7] |
| N9 (Carboxyphenylhydrazone derivative) | COX-2 | - | More potent than celecoxib in carrageenan-induced paw edema | [8] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | - | - | Better anti-inflammatory activity than diclofenac sodium | [3] |
Anticancer Activity
The pyrazole scaffold is prevalent in a growing number of anticancer agents, particularly protein kinase inhibitors. These compounds often target signaling pathways crucial for cancer cell proliferation and survival.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Ruxolitinib | JAK1/JAK2 | 0.0028 / 0.0047 | [9] |
| Crizotinib | c-Met/ALK | 0.004 / 0.02 | [9] |
| Compound 22 (1,4-benzoxazine-pyrazole hybrid) | EGFR | 0.6124 | [10] |
| Compound 23 (1,4-benzoxazine-pyrazole hybrid) | EGFR | 0.5132 | [10] |
| Compound 36 (pyrazole derivative) | CDK2 | 0.199 | [2] |
| Pyrazole derivative 5b | Tubulin polymerization | 7.30 | [3] |
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanisms of action are diverse, including the inhibition of essential enzymes like DNA gyrase.[11]
| Compound | Organism | MIC (µg/mL) | Reference |
| Cefoselis | Gram-negative and Gram-positive bacteria | - | [12] |
| Ceftolozane | Drug-resistant bacteria (e.g., MRSA, Pseudomonas aeruginosa) | - | [12] |
| Naphthyl-substituted pyrazole-derived hydrazone (6) | S. aureus, A. baumannii | 0.78–1.56 | [12] |
| Pyrazole derivative 3 | E. coli | 0.25 | [3] |
| Pyrazole derivative 4 | S. epidermidis | 0.25 | [3] |
| Pyrazole derivative 2 | A. niger | 1 | [3] |
Experimental Protocols: Synthesis of the Pyrazole Core
The synthesis of the pyrazole ring is a well-established area of organic chemistry with numerous methodologies. The classical and still widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In recent years, one-pot and multi-component reactions have gained prominence due to their efficiency and atom economy.
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of 3,5-disubstituted pyrazoles.
Materials:
-
Aryl methyl ketone (1.0 eq)
-
Araldehyde (1.0 eq)
-
Hydrazine hydrochloride (1.0 eq)
-
Sodium acetate (1.0 eq)
-
Rectified spirit (solvent)
-
Potassium bromate (KBrO3) - Potassium bromide (KBr) mixture (for oxidation)
Procedure:
-
A mixture of the aryl methyl ketone (e.g., acetophenone, 2 mmol), araldehyde (e.g., benzaldehyde, 2 mmol), hydrazine hydrochloride (2 mmol), and sodium acetate (2 mmol) is taken in a round-bottomed flask containing rectified spirit (7 mL).
-
The reaction mixture is refluxed for 30 minutes. The initial product is a dihydropyrazole (pyrazoline).
-
The reaction mixture is cooled to room temperature.
-
An aqueous solution of potassium bromate and potassium bromide is added to the reaction mixture to effect the oxidation of the pyrazoline to the corresponding pyrazole.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles
This protocol outlines a modern, efficient one-pot synthesis.
Materials:
-
Aldehyde (1.0 eq)
-
Hydrazine derivative (1.0 eq)
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)
-
Base (e.g., alkoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottomed flask, the aldehyde (0.01 mol), hydrazine derivative (0.01 mol), and 1,3-dicarbonyl compound (0.01 mol) are mixed.
-
A catalytic amount of a suitable base (e.g., sodium ethoxide) is added.
-
The reaction mixture is stirred at room temperature.
-
The reaction is typically rapid, with a color change observed within 10-20 minutes.
-
The product is precipitated by the addition of a non-polar solvent or by cooling the reaction mixture.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried.
A generalized workflow for pyrazole synthesis is depicted below.
Mechanism of Action: Targeting Key Signaling Pathways
The diverse biological activities of pyrazole compounds stem from their ability to interact with a multitude of molecular targets. A prominent example is the inhibition of protein kinases, a large family of enzymes that play a central role in cellular signaling.
Inhibition of Protein Kinase Signaling
Many pyrazole-based anticancer drugs function as inhibitors of protein kinases that are dysregulated in cancer.[9] For instance, pyrazole derivatives have been developed to target kinases in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are critical for cell growth, proliferation, and survival.[13][14]
The pyrazole ring often serves as a scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding pocket of a specific kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade and inducing apoptosis in cancer cells.
A simplified representation of pyrazole-based kinase inhibition is shown below.
Structure-Activity Relationships (SAR)
The development of potent and selective pyrazole-based drugs relies heavily on understanding their structure-activity relationships (SAR). SAR studies explore how modifications to the chemical structure of a molecule affect its biological activity. For pyrazole derivatives, the nature and position of substituents on the pyrazole ring and any appended functional groups are critical determinants of their pharmacological profile.
For example, in the context of anticancer pyrazole derivatives, SAR studies have revealed key structural features that contribute to their potency and selectivity.
A logical diagram illustrating key SAR principles for anticancer pyrazoles is presented below.
Conclusion
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of novel therapeutic agents. From its early beginnings in the late 19th century to its current prominence in a wide range of clinical applications, the journey of pyrazole chemistry is a testament to the power of heterocyclic compounds in medicinal chemistry. The continued exploration of novel synthetic methodologies, the elucidation of complex mechanisms of action, and the systematic application of SAR principles will undoubtedly lead to the discovery of new and improved pyrazole-based drugs for the treatment of a myriad of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-1-butyl-1H-pyrazole as a versatile synthetic intermediate for the development of novel compounds, particularly in the field of medicinal chemistry. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Introduction
This compound is a key building block for the synthesis of a diverse range of substituted pyrazole derivatives. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer effects. The bromine atom at the 5-position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties.
Key Applications in Drug Discovery
The primary application of this compound lies in its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide variety of substituted pyrazoles.
1. Suzuki-Miyaura Coupling: Synthesis of 1-butyl-5-aryl-1H-pyrazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyrazole ring. This is particularly relevant for the synthesis of kinase inhibitors, where specific aryl moieties are often required for binding to the ATP-binding site of the target kinase.
2. Buchwald-Hartwig Amination: Synthesis of 1-butyl-5-amino-1H-pyrazoles
The Buchwald-Hartwig amination enables the formation of C(sp²)-N bonds, providing access to 5-amino-1H-pyrazole derivatives. These compounds are valuable intermediates and can also exhibit biological activity themselves. The introduction of substituted anilines or other amines can significantly influence the pharmacological profile of the resulting molecules.
3. Sonogashira Coupling: Synthesis of 1-butyl-5-alkynyl-1H-pyrazoles
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of 5-alkynyl-1H-pyrazoles. The alkyne functionality can be further elaborated or may itself contribute to the biological activity of the final compound. This reaction is carried out using a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-butyl-5-aryl-1H-pyrazole.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., aniline, alkylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.01-0.10 equiv.) in the solvent.
-
Add the base (1.5-2.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired 1-butyl-5-amino-1H-pyrazole derivative.
Protocol 3: Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried reaction flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS analysis.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 1-butyl-5-alkynyl-1H-pyrazole.
Quantitative Data
The following tables summarize representative data for analogous cross-coupling reactions on bromo-pyrazole systems. While specific data for this compound is not extensively available in the cited literature, these examples provide a strong indication of the expected reactivity and yields.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromopyrazoles
| Entry | Bromopyrazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 89 |
| 2 | 4-Bromopyrazole | Phenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 86 |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 75 |
Data is for analogous bromopyrazole systems and serves as a reference.
Table 2: Representative Buchwald-Hartwig Amination of Bromopyrazoles
| Entry | Bromopyrazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 |
| 2 | 3-Bromo-1H-pyrazole | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 78 |
| 3 | 2-Bromoestrone derivative | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | NaOtBu | Toluene | 100 (MW) | 95 |
Data is for analogous bromopyrazole systems and serves as a reference.
Table 3: Representative Sonogashira Coupling of Bromo-heterocycles
| Entry | Bromo-heterocycle | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 98 |
| 2 | 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 85 |
| 3 | 5-Bromoindole derivative | Propargyl alcohol | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 | High |
Data is for analogous bromo-heterocyclic systems and serves as a reference.
Visualizations
Experimental Workflow for Synthesis of Pyrazole-Based Kinase Inhibitors
Caption: Synthetic and screening workflow for pyrazole-based kinase inhibitors.
Signaling Pathway Inhibition by Pyrazole Derivatives
Many pyrazole derivatives function as ATP-competitive kinase inhibitors, targeting key nodes in oncogenic signaling pathways. A common target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazole derivative.
Application Notes and Protocols: 5-Bromo-1-butyl-1H-indazole Derivatives in Medicinal Chemistry
A Note on Chemical Structure: Initial research into "5-Bromo-1-butyl-1H-pyrazole" suggests a likely misidentification in the query compound. The prominent and pharmacologically active molecule fitting a similar description is (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-butyl-1H-indazole-3-carboxamide , commonly known as ADB-5'Br-BUTINACA . This compound belongs to the indazole class of synthetic cannabinoids. These application notes will focus on this indazole derivative and its analogues, which are of significant interest in medicinal chemistry and forensic science due to their potent activity at cannabinoid receptors.
Introduction
Derivatives of 5-bromo-1-butyl-1H-indazole are a class of synthetic cannabinoids that have emerged as potent agonists of the cannabinoid receptors CB1 and CB2.[1][2][3] These compounds are of interest to researchers in drug development and forensic analysis. The 5-bromo-1-butyl-indazole core serves as a scaffold that, when appropriately substituted, yields high-affinity ligands for cannabinoid receptors. This document provides an overview of the synthesis, biological activity, and relevant experimental protocols for researchers working with these compounds.
Synthesis
The synthesis of ADB-5'Br-BUTINACA and related compounds typically involves a multi-step process starting from a brominated indazole core. A key intermediate is 5-Bromo-1H-indazole-3-carboxylic acid .
Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid:
This intermediate can be synthesized through the bromination of indazole-3-carboxylic acid.[4]
-
Reaction: Indazole-3-carboxylic acid is dissolved in glacial acetic acid and heated. A solution of bromine in glacial acetic acid is then added dropwise.
-
Reaction Conditions: The reaction mixture is heated at 90°C for an extended period (e.g., 16 hours).[4]
-
Work-up: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with cold water, and dried to yield 5-bromo-1H-indazole-3-carboxylic acid.[4]
Synthesis of ADB-5'Br-BUTINACA:
The final compound is typically synthesized through an N-alkylation of the indazole core followed by an amide coupling.[5]
-
N-Alkylation: 5-Bromo-1H-indazole-3-carboxylic acid is dissolved in a suitable solvent like dimethylformamide (DMF). A base such as sodium hydride (NaH) is added to deprotonate the indazole nitrogen, followed by the addition of an alkyl halide (e.g., 1-bromobutane) to introduce the butyl tail.[5]
-
Amide Coupling: The resulting N-alkylated intermediate is then coupled with the appropriate amine, in this case, (S)-2-amino-3,3-dimethyl-1-oxobutanamide (L-tert-leucinamide). This step often employs a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[5]
-
Purification: The final product is purified using techniques like preparative high-performance liquid chromatography (HPLC).[5]
Biological Activity
ADB-5'Br-BUTINACA and its analogues are potent agonists of the cannabinoid receptors CB1 and CB2.[1][2][3] The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly expressed in the immune system and is involved in modulating inflammation.
The table below summarizes the in vitro activity of ADB-5'Br-BUTINACA and a related compound at human CB1 and CB2 receptors.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| (S)-ADB-5'Br-BUTINACA | CB1 | β-arrestin 2 recruitment | EC50 | 82.1 nM | [2] |
| Emax | 497% (vs. CP55,940) | [2] | |||
| CB2 | β-arrestin 2 recruitment | EC50 | 13.4 nM | [2] | |
| Emax | 88.1% (vs. CP55,940) | [2] | |||
| CB1 | Intracellular calcium release | EC50 | 12.5 nM | [2] | |
| (S)-MDMB-5'Br-BUTINACA | CB1 | β-arrestin 2 recruitment | EC50 | 61.2 nM | [2] |
| Emax | 360% (vs. CP55,940) | [2] | |||
| CB2 | β-arrestin 2 recruitment | EC50 | 3.00 nM | [2] | |
| Emax | 79.1% (vs. CP55,940) | [2] |
Experimental Protocols
4.1. Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol is a general method to determine the binding affinity (Ki) of a test compound for the CB1 or CB2 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compound (e.g., ADB-5'Br-BUTINACA).
-
Non-specific binding control (e.g., WIN 55,212-2).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
4.2. Cannabinoid Receptor Functional Assay (β-Arrestin Recruitment)
This protocol measures the functional activity of a compound as an agonist or antagonist by quantifying its ability to induce the recruitment of β-arrestin to the activated cannabinoid receptor.
Materials:
-
Cells co-expressing the cannabinoid receptor (CB1 or CB2) fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Assay medium.
-
Test compound.
-
Reference agonist (e.g., CP55,940).
-
Detection substrate.
-
Luminometer or spectrophotometer.
Procedure:
-
Plate the engineered cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound and the reference agonist in assay medium.
-
Add the diluted compounds to the cells.
-
Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.
-
Add the detection substrate according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Plot the signal as a function of compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Conclusion
The 5-bromo-1-butyl-1H-indazole scaffold is a key component of a new generation of synthetic cannabinoids. Compounds like ADB-5'Br-BUTINACA exhibit high potency at both CB1 and CB2 receptors, making them valuable tools for research into the endocannabinoid system. The protocols outlined in this document provide a starting point for the synthesis and pharmacological characterization of these and other related molecules. Researchers should exercise appropriate caution when handling these potent compounds.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. diva-portal.org [diva-portal.org]
Application of 5-Bromo-1-butyl-1H-pyrazole in Kinase Inhibitor Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" for its prevalence in bioactive compounds, particularly in the development of protein kinase inhibitors (PKIs).[1][2][3] Kinase deregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making PKIs a critical class of therapeutic agents.[4] This document outlines the potential application of 5-Bromo-1-butyl-1H-pyrazole as a versatile starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position serves as a key functional handle for introducing molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern drug discovery.[5][6][7] We provide a representative synthetic protocol, data on analogous pyrazole-based inhibitors, and visualizations of the synthetic workflow and a relevant biological pathway.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structural and electronic properties make it an ideal building block for kinase inhibitors.[8] It can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many type I and type II inhibitors.[1] The synthetic tractability of the pyrazole core allows for systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency and selectivity.[9][10][11] Numerous FDA-approved drugs, such as Ruxolitinib (a JAK1/2 inhibitor), incorporate a pyrazole scaffold, underscoring its therapeutic importance.[1]
This compound represents a valuable, albeit under-documented, starting material. The 1-butyl group provides a lipophilic anchor, while the 5-bromo position is primed for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl or heteroaryl groups to target the active sites of specific kinases.[12]
Representative Synthesis of a Kinase Inhibitor
A common and powerful method for elaborating the 5-bromo-pyrazole core is the Suzuki-Miyaura cross-coupling reaction.[13][14] This reaction facilitates the formation of a carbon-carbon bond between the pyrazole and a boronic acid derivative. For this application note, we propose the synthesis of a hypothetical inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation often dysregulated in cancer.[1][15] The target molecule, 1-butyl-5-(4-phenoxyphenyl)-1H-pyrazole , is synthesized by coupling this compound with 4-phenoxyphenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the synthesis of 1-butyl-5-(4-phenoxyphenyl)-1H-pyrazole.
Materials:
-
This compound (1.0 eq)
-
4-Phenoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq) or a suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (v/v). The reaction concentration should be approximately 0.1 M with respect to the bromo-pyrazole.
-
Heat the reaction mixture to 85-95°C and stir vigorously overnight.[16]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound, 1-butyl-5-(4-phenoxyphenyl)-1H-pyrazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data on Representative Pyrazole-Based Kinase Inhibitors
To provide context for the potential efficacy of inhibitors derived from this compound, the following table summarizes the activity of several known pyrazole-containing kinase inhibitors against their primary targets.
| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | [1] |
| Afuresertib | Akt | - | [1] |
| Compound 33 | FLT3, VEGFR2 | - | [9] |
| SR-3576 | JNK3 | 7 | [11] |
| Pyrazoloisoquinoline 1a' | Haspin | 23 | [17] |
| SC-806 | p38 MAP Kinase | - | [18] |
Target Signaling Pathway: PI3K/Akt
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth. In many cancers, this pathway is constitutively active due to mutations in components like PI3K or loss of the tumor suppressor PTEN. A pyrazole-based inhibitor could be designed to target Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom allows for the efficient introduction of diverse chemical moieties via robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. By leveraging this scaffold, medicinal chemists can systematically explore structure-activity relationships to develop potent and selective inhibitors against a wide range of kinase targets implicated in human disease. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the potential of this valuable synthetic intermediate.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.uq.edu.au [search.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Novel Bioactive Molecules from 5-Bromo-1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel bioactive molecules derived from the starting material 5-Bromo-1-butyl-1H-pyrazole. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery of new therapeutic agents. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document will focus on the development of pyrazole-based inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1][4]
Rationale for Targeting p38 MAP Kinase
The p38 mitogen-activated protein kinase (MAPK) is a serine/threonine kinase that plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4] Overactivation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[4] Therefore, the development of potent and selective p38 MAPK inhibitors represents a promising therapeutic strategy for the treatment of these conditions. Pyrazole-based compounds have been identified as effective inhibitors of p38 MAPK, making this compound a valuable scaffold for the design of novel anti-inflammatory agents.[1][5]
Synthetic Strategy: Derivatization of this compound
The bromine atom at the 5-position of the pyrazole ring serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to identify potent and selective inhibitors. The following sections detail protocols for key coupling reactions.
General Considerations for Cross-Coupling Reactions
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and reagents.
-
Anhydrous solvents and reagents are recommended for optimal results.[6]
-
The choice of ligand, base, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between the 5-position of the pyrazole and various aryl or heteroaryl boronic acids or esters.[7][8][9]
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)[7]
-
Base (e.g., K2CO3)[7]
-
Solvent (e.g., dimethoxyethane)[7]
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add dimethoxyethane (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position, which can serve as handles for further functionalization or as key pharmacophoric elements.[6][10][11]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) cocatalyst (e.g., CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add THF (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol for Buchwald-Hartwig Amination
This reaction allows for the synthesis of 5-amino-pyrazole derivatives, which can introduce crucial hydrogen bond donors and acceptors for interaction with the target protein.[12][13][14]
Reaction Scheme:
Caption: A streamlined workflow for the development of bioactive pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological screening of the novel compound, 5-Bromo-1-butyl-1H-pyrazole. Based on the well-documented and diverse biological activities of pyrazole derivatives, this document outlines protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
Introduction to Pyrazole Derivatives
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][2][3] The biological effects of pyrazole compounds are often attributed to their ability to inhibit various enzymes and signaling pathways crucial for disease progression. Given this background, this compound is a candidate for screening against several key biological targets.
Proposed Screening Strategy
An efficient initial screening workflow is proposed to evaluate the biological potential of this compound. This involves a tiered approach, starting with broad-spectrum cytotoxicity screening, followed by more specific antimicrobial and anti-inflammatory assays.
Figure 1: Proposed workflow for biological screening.
Data Presentation: Illustrative Data for Structurally Related Pyrazole Derivatives
The following tables summarize the reported biological activities of pyrazole derivatives with substitutions (bromo and/or alkyl groups) that are structurally related to this compound. This data serves as a reference for potential activity ranges.
Table 1: Anticancer Activity of Substituted Pyrazole Derivatives
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| P-03 | Bromo-coumarinyl-pyrazole | A-549 (Lung) | 13.5 | [4] |
| 51m | Bromo-phenyl-pyrazole | NCI-H522 (Lung) | 2.41 | [5] |
| 48 | Bromo-phenyl-pyrazole-triazole | PC-3 (Prostate) | 5.26 (pIC50) | [6] |
| 6g | Phenyl-pyrazole-thiadiazole | A549 (Lung) | 1.537 | [7] |
| 25 | Pyrazolyl benzimidazole | HepG2 (Liver) | 1.83 | [2] |
Table 2: Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound ID | Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| 7 | Coumarin-substituted pyrazole | S. aureus (MRSA) | 3.125 | [8] |
| 4a | Fluoro-phenyl-aminopyrazole | S. aureus | 230 | [9] |
| 4b | Chloro-phenyl-aminopyrazole | S. aureus | 460 | [9] |
| 21a | Pyrazole-carbothiohydrazide | A. niger | 2.9-7.8 | [10] |
| - | Alkyl pyrazole derivative | B. subtilis | 0.007-0.062 | [9] |
Table 3: Anti-inflammatory Activity of Substituted Pyrazole Derivatives
| Compound ID | Substitution | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6f | Trimethoxy-phenyl-pyrazole-pyridazine | COX-2 Inhibition | 1.15 | 8.31 | [11] |
| 5f | Trimethoxy-phenyl-pyrazolone-pyridazine | COX-2 Inhibition | 1.50 | 9.56 | [11] |
| PYZ31 | Pyrazole derivative | COX-2 Inhibition | 0.01987 | - | [12] |
| PYZ37 | 1,3,4-trisubstituted pyrazole | COX-2 Inhibition | 0.2 | >1 | [12] |
| 67 | Dihydropyrazole sulfonamide | COX-2 Inhibition | 0.33 | - |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
This compound stock solution (in DMSO)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of the compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Materials:
-
COX-2 inhibitor screening kit (commercial kits are available)
-
This compound stock solution (in DMSO)
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Microplate reader
Protocol (based on a fluorometric assay):
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[12]
-
Enzyme Addition: Add the COX-2 enzyme to the wells and incubate briefly.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.
Signaling Pathway Analysis
Should this compound exhibit significant anticancer activity, further investigation into its mechanism of action is warranted. Many pyrazole derivatives exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[11] Dysregulation of this pathway is common in many cancers.
Figure 2: The MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[9]
Figure 3: The PI3K/Akt signaling pathway.
Note: These protocols and application notes are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Appropriate safety precautions should be taken when handling chemical compounds and biological materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-butyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-butyl-1H-pyrazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the N-alkylation of 5-bromopyrazole with a butylating agent such as 1-bromobutane.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Ineffective Deprotonation: The base used may not be strong enough to deprotonate the pyrazole ring effectively. - Poor Quality Reagents: Starting materials (5-bromopyrazole, 1-bromobutane) or solvent may be impure or contain water. - Reaction Temperature Too Low: The reaction may be too slow at the temperature used. | - Choice of Base: Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the pyrazole. - Reagent and Solvent Quality: Ensure all reagents are pure and the solvent is anhydrous. Dry the solvent if necessary. - Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. |
| Presence of a Major Byproduct with Similar Rf to the Product | - Formation of Regioisomer: The primary byproduct is the regioisomer, 3-Bromo-1-butyl-1H-pyrazole, formed by alkylation at the N2 position of the pyrazole ring. The ratio of the two isomers is influenced by reaction conditions. | - Optimize Reaction Conditions: The regioselectivity of the alkylation can be influenced by the choice of base and solvent. Experiment with different base/solvent combinations to favor the formation of the desired N1-alkylated product. - Purification: Careful column chromatography on silica gel is typically required to separate the two isomers. A non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) is often effective. |
| Multiple Spots on TLC, Indicating Several Byproducts | - Side Reactions: Besides regioisomer formation, other side reactions can occur, such as over-alkylation (if a di-anion is formed) or reactions involving impurities. - Decomposition: The starting material or product may be degrading under the reaction conditions. | - Control Stoichiometry: Use a slight excess of the alkylating agent (1.1-1.2 equivalents) to avoid unreacted starting material, but avoid a large excess which can lead to side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. - Monitor Reaction Progress: Follow the reaction by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition. |
| Difficulty in Separating the Product from the Regioisomeric Byproduct | - Similar Polarity: The 5-bromo and 3-bromo isomers often have very similar polarities, making separation by column chromatography challenging. | - Optimize Chromatography: Use a long column with a shallow gradient of the eluent system. Test different solvent systems to maximize the difference in Rf values. - Alternative Purification: If chromatography is ineffective, consider other techniques such as preparative HPLC or crystallization if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most common byproduct is the regioisomer, 3-Bromo-1-butyl-1H-pyrazole. This arises from the alkylation of the 5-bromopyrazole at the N2 position instead of the desired N1 position. The formation of this isomer is a common challenge in the N-alkylation of unsymmetrical pyrazoles.
Q2: How can I confirm the identity of the desired product and the isomeric byproduct?
A2: The most definitive method for distinguishing between the this compound and 3-Bromo-1-butyl-1H-pyrazole isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the pyrazole ring protons will be different for the two isomers. For 3-bromopyrazole (the parent compound of the undesired isomer's core), the proton at the 5-position typically appears at a different chemical shift than the protons in 5-bromopyrazole.[1] By comparing the spectra of your products to literature values or through detailed 2D NMR analysis (like HMBC and NOESY), you can assign the correct structures.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also differ between the two isomers.
Q3: What reaction conditions favor the formation of the desired this compound?
A3: The regioselectivity of pyrazole alkylation can be complex and is influenced by steric and electronic factors, as well as the reaction conditions. Generally, for N1-alkylation of pyrazoles, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a common starting point. The specific conditions for maximizing the yield of the 5-bromo isomer may require optimization.
Q4: Can you provide a general experimental protocol for the synthesis?
A4: Yes, a general protocol for the N-alkylation of 5-bromopyrazole is provided in the "Experimental Protocols" section below. Please note that this is a representative procedure and may require optimization for your specific setup and scale.
Quantitative Data Summary
The ratio of the N1-alkylated product (this compound) to the N2-alkylated byproduct (3-Bromo-1-butyl-1H-pyrazole) is highly dependent on the reaction conditions. The following table summarizes expected trends, although specific ratios for this exact reaction are not widely published and should be determined experimentally.
| Base | Solvent | Expected Major Isomer | Notes |
| NaH | THF / DMF | N1 (5-Bromo) | Strong, non-coordinating cation favors alkylation at the less sterically hindered nitrogen. |
| K₂CO₃ | Acetone / Acetonitrile | Mixture of Isomers | Weaker base and coordinating cation can lead to a mixture of N1 and N2 products. |
| Cs₂CO₃ | DMF | Potentially higher N1 selectivity | The larger cesium cation can sometimes enhance selectivity for the N1 position. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the N-alkylation of 5-bromopyrazole.
Materials:
-
5-Bromopyrazole
-
1-Bromobutane (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 5-bromopyrazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from the isomeric byproduct and other impurities.
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 5-Bromo-1-butyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Bromo-1-butyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and related brominated pyrazole derivatives are column chromatography, recrystallization, and distillation. For pyrazoles, purification can also be achieved by forming an acid addition salt, which can then be isolated via crystallization.
Q2: What are the likely impurities I might encounter?
A2: Potential impurities can include unreacted starting materials, isomers (such as 3-Bromo-1-butyl-1H-pyrazole), and byproducts from the synthesis, which could include products of hydrolysis or electrophilic substitution. The presence of residual solvents from the reaction or extraction steps is also common.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By comparing the spots of your crude mixture with the collected fractions against a reference standard, you can determine the purity. High-performance liquid chromatography (HPLC) can provide more quantitative purity analysis.
Q4: My purified compound is an oil, but I expected a solid. What should I do?
A4: While some related compounds are solids, this compound may exist as an oil at room temperature, especially if trace impurities are present.[1] If high purity is confirmed by analytical methods like NMR and mass spectrometry, the oily state may be acceptable. Otherwise, further purification to remove impurities that inhibit crystallization may be necessary.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots on TLC | Inappropriate solvent system (polarity too high or too low). | Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexane) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. |
| Compound Stuck on the Column | The compound may be too polar for the chosen eluent, or it may be reacting with the silica gel. | Gradually increase the polarity of the mobile phase. If the compound is acidic or basic, consider adding a small amount of a modifier like triethylamine or acetic acid to the eluent. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane system). |
| Tailing of Spots on TLC/Column | The compound may be acidic or basic, leading to strong interactions with the silica gel. The column may be overloaded. | Add a small amount of a competing acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent). The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution. Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent). |
| Oiling Out Instead of Crystallizing | The compound's melting point is below the boiling point of the solvent. The cooling process is too rapid. Significant impurities are present. | Allow the solution to cool more slowly. Try using a lower-boiling point solvent. The oil may be scratched with a glass rod or seeded with a pure crystal to induce crystallization. Further purification by another method may be needed. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Minimize the amount of cold solvent used for washing the crystals. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Start eluting with a low polarity mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 20% ethyl acetate in hexane.[2]
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired compound.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification via Acid Salt Crystallization
This method is suitable for purifying pyrazoles by converting them into their acid addition salts, which can be crystallized.[3]
-
Dissolution: Dissolve the crude pyrazole in a suitable organic solvent or water.
-
Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid to the solution.
-
Crystallization: The acid addition salt of the pyrazole will precipitate or crystallize from the solution. The crystallization can be induced by cooling or by the addition of an anti-solvent.
-
Isolation: Separate the salt crystals by filtration.
-
Liberation of the Free Base: Dissolve the purified salt in water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to regenerate the pure pyrazole.
-
Extraction: Extract the pure pyrazole with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: N-Alkylation of Brominated Pyrazoles
Welcome to the technical support center for the N-alkylation of brominated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of brominated pyrazoles.
Issue 1: Low or No Product Yield
Q: I am not getting any product, or the yield of my N-alkylated brominated pyrazole is very low. What are the potential causes and how can I improve it?
A: Low yields in N-alkylation reactions of brominated pyrazoles can stem from several factors. Here is a systematic guide to troubleshooting this issue:
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Inadequate Base: The choice and amount of base are critical for deprotonating the pyrazole nitrogen.
-
Troubleshooting:
-
Ensure the base is strong enough to deprotonate the pyrazole. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1]
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Use anhydrous conditions, as water can quench the base and the pyrazole anion.
-
Increase the equivalents of the base. A slight excess is often beneficial.
-
-
-
Poor Solubility: The solubility of the pyrazole starting material and the base can significantly impact reaction rates.
-
Troubleshooting:
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Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of reactants.[2]
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Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the pyrazole salt and the alkylating agent, especially in biphasic systems or when solubility is an issue.[3][4]
-
-
-
Inactive Alkylating Agent: The reactivity of the alkylating agent is another key factor.
-
Troubleshooting:
-
Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive halide.
-
Adding a catalytic amount of potassium iodide (KI) can in-situ convert an alkyl bromide or chloride to the more reactive alkyl iodide.[1]
-
-
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)
Q: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity for the desired isomer?
A: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles (e.g., 3-bromopyrazole) is a common challenge. The outcome is influenced by a combination of steric and electronic factors.
-
Steric Hindrance:
-
N1-Alkylation (less hindered nitrogen): Alkylation generally favors the less sterically hindered nitrogen atom. If the substituent at the 3-position is bulky, the alkyl group will preferentially add to the N1 position.
-
N2-Alkylation (more hindered nitrogen): To favor alkylation at the more hindered N2 position, a bulkier alkylating agent can sometimes be used, although this is less common.
-
-
Reaction Conditions:
-
Solvent and Base: The choice of solvent and base can influence the position of the cation associated with the pyrazole anion, thereby directing the approach of the electrophile. For instance, using K₂CO₃ in DMSO has been shown to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2]
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Protecting Groups: In cases where regioselectivity is difficult to control, a protecting group strategy can be employed. For example, a removable bulky group can be installed to block one of the nitrogen atoms, directing alkylation to the other.
-
Issue 3: Difficulty in Separating Regioisomers
Q: I have a mixture of N1 and N2 isomers that are difficult to separate by column chromatography. What are some effective purification strategies?
A: The separation of N-alkylated pyrazole regioisomers can be challenging due to their similar polarities.
-
Chromatography Optimization:
-
Solvent System: Experiment with a wide range of solvent systems with varying polarities for column chromatography. Sometimes a small change in the solvent mixture can significantly improve separation.
-
Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Crystallization: Fractional crystallization can be a powerful technique for separating isomers if they have different solubilities and crystallization properties.
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Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different properties, facilitating separation. The derivative can then be converted back to the desired product.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature on the N-alkylation of pyrazoles under various conditions.
Table 1: N-Alkylation of 4-Chloropyrazole with Trichloroacetimidates [7]
| Entry | Electrophile (Imidate) | Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenethyl trichloroacetimidate | None | 1,2-DCE | Reflux | 24 | 3 |
| 2 | Phenethyl trichloroacetimidate | TMSOTf | 1,2-DCE | 23 | 24 | 45 |
| 3 | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 23 | 4 | 77 |
| 4 | 4-Methoxybenzyl trichloroacetimidate | CSA | 1,2-DCE | 23 | 4 | 92 |
| 5 | 4-Chlorobenzyl trichloroacetimidate | CSA | 1,2-DCE | 23 | 4 | 37 |
Table 2: Regioselectivity in the N-Alkylation of 3-Substituted Pyrazoles [8][9]
| Pyrazole | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Total Yield (%) |
| 3-Methylpyrazole | Ethyl Acrylate | K₂CO₃ | None | 80 | >99:1 | >90 |
| 3-Nitropyrazole | Ethyl Acrylate | None | None | RT | >99:1 | >90 |
| 3-Bromopyrazole | Ethyl Acrylate | None | None | RT | >99:1 | >90 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Base in a Solvent
This protocol is a general method for the N-alkylation of brominated pyrazoles using an alkyl halide.
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Reactant Preparation: To a round-bottom flask, add the brominated pyrazole (1.0 eq), the chosen base (e.g., K₂CO₃, 1.5 eq), and a suitable solvent (e.g., DMF, 0.1-0.5 M).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalyzed N-Alkylation [3]
This method is particularly useful when dealing with solubility issues.
-
Reactant Preparation: In a flask, mix the brominated pyrazole (1.0 eq), the alkylating agent (1.2 eq), powdered potassium hydroxide (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, add water to the reaction mixture and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: General workflow for the N-alkylation of brominated pyrazoles.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science [eurekaselect.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted pyrazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-substituted pyrazoles, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired N-Substituted Pyrazole
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure the purity of your 1,3-dicarbonyl compound, hydrazine, and any solvents or reagents. Impurities can lead to unwanted side reactions. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side product formation. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction outcome. Common solvents include ethanol, acetic acid, and DMF. The optimal solvent will depend on the specific substrates and reaction conditions.[1][2] |
| Sub-optimal pH | The pH of the reaction mixture can influence the reactivity of the hydrazine and the dicarbonyl compound. Acidic conditions are often employed to facilitate the initial condensation.[3][4] |
| Decomposition of starting materials or product | Some starting materials or the final pyrazole product may be unstable under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of a Mixture of N1 and N2 Regioisomers
The formation of a mixture of N1 and N2 substituted pyrazoles is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3][5]
| Potential Cause | Recommended Solution |
| Lack of regiocontrol in the initial condensation | The initial reaction between the hydrazine and the 1,3-dicarbonyl can occur at either carbonyl group, leading to a mixture of intermediates and ultimately regioisomeric pyrazoles.[3] |
| Steric hindrance | Steric bulk on either the hydrazine or the 1,3-dicarbonyl can direct the substitution to the less hindered nitrogen atom. Modifying the substituents can improve regioselectivity.[6] |
| Electronic effects | Electron-donating or electron-withdrawing groups on the reactants can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thus affecting the regioselectivity. |
| Reaction conditions | The choice of solvent, temperature, and catalyst can influence the ratio of N1 to N2 isomers. Systematic optimization of these parameters is recommended.[7][8] For instance, the use of K2CO3 in DMSO has been shown to favor N1-alkylation.[6] |
Issue 3: Presence of Unexpected Impurities or Side Products
| Potential Cause | Side Product | Recommended Solution |
| Incomplete cyclization | Hydrazone or enamine intermediates | Increase reaction time or temperature. Ensure appropriate pH for cyclization. |
| Reaction with solvent | Solvent adducts | Choose an inert solvent. |
| Oxidation of the pyrazole ring | Pyrazole N-oxides | Perform the reaction under an inert atmosphere.[9] |
| Dimerization or polymerization | Oligomeric or polymeric materials | Use more dilute reaction conditions. |
| Formation of pyrazoline derivatives | Pyrazolines | In-situ oxidation using reagents like bromine or simply heating in DMSO under an oxygen atmosphere can convert pyrazolines to pyrazoles.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-substituted pyrazoles?
The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3][5][11] This method is versatile but can suffer from a lack of regioselectivity.
Q2: How can I improve the regioselectivity of my pyrazole synthesis?
Several strategies can be employed to enhance regioselectivity:
-
Use of sterically hindered reactants: Introducing bulky groups on either the 1,3-dicarbonyl or the hydrazine can favor substitution at the less sterically hindered position.[6]
-
Exploiting electronic effects: The electronic nature of the substituents can direct the reaction towards a specific regioisomer.
-
Catalyst selection: Certain catalysts can promote the formation of one isomer over the other. For example, silver carbonate has been used to achieve high regioselectivity in the synthesis of N-carbonylvinylated pyrazoles.[7]
-
Optimization of reaction conditions: Screening different solvents, temperatures, and bases can significantly impact the N1/N2 ratio.[8]
Q3: My reaction is complete, but I am having trouble purifying my N-substituted pyrazole. What are some common purification techniques?
Common purification methods for N-substituted pyrazoles include:
-
Column chromatography: This is a widely used technique for separating regioisomers and removing impurities.
-
Crystallization: If the desired product is a solid, crystallization can be an effective purification method. The formation of acid addition salts with inorganic or organic acids can facilitate crystallization.[12]
-
Distillation: For volatile pyrazoles, distillation under reduced pressure can be used for purification.
Q4: Can I synthesize N-substituted pyrazoles directly from primary amines?
Yes, methods have been developed for the direct synthesis of N-alkyl and N-aryl pyrazoles from primary amines and a 1,3-dicarbonyl compound, using an electrophilic amination reagent.[1][2] This approach avoids the need to handle potentially hazardous hydrazines directly.
Data Presentation
Table 1: Influence of Base and Solvent on the Regioselectivity of N-Alkylation of 3-Phenylpyrazole
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio |
| 1 | K2CO3 | DMF | 80 | >95:5 |
| 2 | NaH | THF | 25 | 80:20 |
| 3 | Cs2CO3 | CH3CN | 60 | 90:10 |
| 4 | t-BuOK | Pyridine | 100 | 75:25 |
Note: The data presented in this table is a representative example and may not be directly applicable to all substrates. Experimental optimization is recommended.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes
This method offers complete regioselectivity.[8]
-
To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in pyridine (5 mL), add t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol).
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Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 4-12 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: Synthesis of N-Substituted Pyrazolines from Chalcones and Hydrazine Hydrate
This protocol describes a convenient method for pyrazoline synthesis which can be subsequently oxidized to pyrazoles.[4]
-
A mixture of the substituted chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) in an aliphatic acid (e.g., formic acid, acetic acid, or propionic acid, 25 mL) is refluxed for 8 hours.
-
After cooling, the reaction mixture is poured into ice-cold water (50 mL).
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol.
Visualizations
Caption: General reaction pathway for N-substituted pyrazole synthesis.
Caption: Troubleshooting workflow for pyrazole synthesis.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
challenges in the scale-up synthesis of 5-Bromo-1-butyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Bromo-1-butyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete N-alkylation: Insufficiently strong base, low reaction temperature, or short reaction time. Incomplete bromination: Inactive N-Bromosuccinimide (NBS), insufficient reaction time, or reaction temperature too low. Product loss during workup/purification: Emulsion formation during extraction, or product remaining in the aqueous phase. Inefficient purification method. | For N-alkylation: - Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF.[1][2] - Increase the reaction temperature, but monitor for side product formation. - Extend the reaction time and monitor progress by TLC or HPLC. For bromination: - Use a fresh batch of NBS. - Increase the reaction temperature or prolong the reaction time.[3] For workup/purification: - To break emulsions, add brine or a small amount of a different organic solvent. - Perform multiple extractions with a suitable organic solvent. - Optimize the purification method (e.g., column chromatography solvent system, crystallization solvent). |
| Formation of Isomeric Impurities (e.g., 3-Bromo-1-butyl-1H-pyrazole) | Lack of regioselectivity during N-alkylation: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to the formation of different isomers.[4][5][6][7] The choice of base and solvent can influence the isomer ratio. | - Control of N-alkylation: - The use of a strong base like NaH in THF tends to favor the formation of the N-1 alkylated product.[2] - Employing a bulkier base might sterically hinder attack at the more sterically accessible nitrogen. - Consider alternative synthetic routes, such as synthesizing the N-butyl pyrazole first, followed by bromination, which can be more regioselective. |
| Presence of Dibromo Species | Over-bromination: Use of excess NBS or prolonged reaction time at elevated temperatures. | - Carefully control the stoichiometry of NBS (use 1.0-1.1 equivalents). - Add NBS portion-wise to the reaction mixture to maintain better control. - Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. |
| Residual Starting Material | Incomplete reaction: Insufficient amount of reagent (butyl bromide or NBS), low reaction temperature, or short reaction time. | - Ensure the accurate addition of all reagents. - Increase the reaction temperature or prolong the reaction time while monitoring for side product formation. |
| Dark-colored Reaction Mixture or Product | Decomposition of reagents or product: High reaction temperatures, presence of impurities in starting materials or solvents. | - Ensure the use of high-purity starting materials and dry solvents. - Maintain careful temperature control throughout the reaction. - Consider degassing the solvent to remove dissolved oxygen. - The product may be purified by column chromatography or recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and direct approach is the N-alkylation of 5-bromopyrazole with a butyl halide (e.g., 1-bromobutane). This is typically carried out in the presence of a base in a suitable solvent.
Q2: How can I control the regioselectivity of the N-alkylation to favor the desired 1-butyl isomer?
A2: Controlling regioselectivity is a primary challenge. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective in directing the alkylation to the N1 position.[1][2] The reaction conditions, including temperature and the nature of the alkylating agent, also play a crucial role.
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
A3: When scaling up, it is important to consider the exothermic nature of both the N-alkylation (especially with NaH) and bromination reactions. Ensure adequate cooling and temperature monitoring. Sodium hydride is highly flammable and reacts violently with water; it should be handled under an inert atmosphere. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. A thorough risk assessment should be conducted before commencing any scale-up operation.
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: For larger quantities, purification by vacuum distillation can be an effective method if the product is thermally stable. Crystallization is another viable option if a suitable solvent system can be identified. If chromatographic purification is necessary, techniques such as flash chromatography with a larger column or preparative HPLC can be employed.
Q5: Can flow chemistry be applied to the synthesis of this compound?
A5: Yes, flow chemistry is a promising approach for scaling up pyrazole synthesis. It offers enhanced control over reaction parameters like temperature and mixing, which can improve safety and potentially increase yield and selectivity.[3]
Quantitative Data
Table 1: Representative Reaction Conditions for the N-Alkylation of 5-Bromopyrazole
| Parameter | Condition A | Condition B |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | 80 - 100 °C |
| Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Typical Yield | 75 - 90% | 60 - 80% |
| Isomer Ratio (N1:N2) | >95:5 | ~80:20 |
Note: These are representative conditions and may require optimization for specific scales.
Table 2: Comparison of Bromination Conditions for Pyrazole
| Parameter | Condition C | Condition D |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent | Acetonitrile | Acetic Acid |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Byproducts | Succinimide | HBr |
Note: NBS is generally preferred for its ease of handling and higher selectivity.
Experimental Protocols
Protocol 1: N-Alkylation of 5-Bromopyrazole
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable reactor with dry tetrahydrofuran (THF).
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF.
-
Pyrazole Addition: Cool the suspension to 0 °C and slowly add a solution of 5-bromopyrazole (1.0 equivalent) in dry THF, maintaining the temperature below 10 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Bromination of 1-Butyl-1H-pyrazole
-
Preparation: Dissolve 1-butyl-1H-pyrazole (1.0 equivalent) in acetonitrile in a reactor.
-
Brominating Agent Addition: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature. An initial cooling bath may be necessary to control any exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic routes to this compound and potential side products.
Caption: A workflow for troubleshooting common issues in the synthesis.
References
- 1. diva-portal.org [diva-portal.org]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]
Technical Support Center: Purification of 5-Bromo-1-butyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Bromo-1-butyl-1H-pyrazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities typically encountered after the synthesis of this compound via N-alkylation of 5-bromo-1H-pyrazole with a butyl halide (e.g., 1-bromobutane) are:
-
Unreacted 5-bromo-1H-pyrazole: The starting material may not have fully reacted.
-
Isomeric Byproduct (N2-alkylation): Alkylation can also occur at the N2 position of the pyrazole ring, leading to the formation of 5-Bromo-2-butyl-1H-pyrazole or 3-Bromo-1-butyl-1H-pyrazole.
-
Residual Solvents: Solvents used in the reaction, such as dimethylformamide (DMF) or acetonitrile, may remain in the crude product.
-
Excess Alkylating Agent: Unreacted 1-bromobutane or related butylating agents might be present.
-
Byproducts from Side Reactions: Depending on the reaction conditions, other minor byproducts may be formed.
Q2: My TLC of the crude product shows multiple spots. How can I identify the product and key impurities?
A2: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. Here’s a general guide to identifying the spots:
-
5-bromo-1H-pyrazole (Starting Material): Being more polar due to the N-H bond, it will have a lower Rf value (it will travel a shorter distance up the plate) compared to the alkylated products.
-
This compound (Product): This is your target compound. Its polarity will be significantly lower than the starting material.
-
Isomeric Byproduct: The N2-alkylated isomer will have a polarity very similar to your desired product, often resulting in spots with very close Rf values, which can be challenging to separate.
A typical TLC eluent system for this class of compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You will need to experiment with the ratio to achieve good separation. For instance, a starting point could be 20-30% ethyl acetate in hexane.
Q3: I am struggling to separate the N1 and N2 isomers by column chromatography. What can I do?
A3: Separating N1 and N2 alkylated pyrazole isomers is a common challenge due to their similar polarities. Here are some strategies:
-
Optimize Your Eluent System:
-
Use a less polar eluent system to increase the difference in migration rates. This might involve using a lower percentage of the polar solvent (e.g., ethyl acetate in hexane).
-
Consider using a different solvent system altogether. For some pyrazole derivatives, chloroform has been used as an eluent in flash column chromatography.[1][2]
-
-
Use High-Performance Flash Chromatography: Automated flash chromatography systems with high-resolution columns can provide better separation than traditional gravity columns.
-
Fraction Collection: Collect smaller fractions during column chromatography and analyze them carefully by TLC before combining.
Q4: Can I use recrystallization to purify my crude product?
A4: Recrystallization can be an effective method for removing certain impurities, particularly if the crude product is a solid and the impurity profile is not overly complex.
-
Choosing a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.
-
Common Solvents to Screen:
-
Hexane or heptane
-
Ethanol/water mixture
-
Isopropanol
-
Toluene
-
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Purity Check: Analyze the purity of the recrystallized material by TLC, HPLC, or NMR to determine if a second recrystallization is necessary. It has been noted that a single recrystallization can significantly enhance the enantiomeric excess of certain α-alkenylation products.[3]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
2. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with the chosen solvent system. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.
-
Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity if the product is not eluting.
-
Collect fractions and monitor them by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Value / Description | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase. Chloroform can also be explored as an eluent.[1][2] |
| TLC Visualization | UV lamp (254 nm) or Iodine Stain | Helps in visualizing the separated spots on the TLC plate. |
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying solid crude this compound.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, isopropanol, toluene, and mixtures) at room temperature and upon heating.
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
| Parameter | Value / Description | Notes |
| Purity Improvement | Dependent on the impurity profile and chosen solvent. | Can be very effective for removing less soluble or more soluble impurities. |
| Expected Yield | 60-90% | Highly dependent on the purity of the crude material and the recrystallization efficiency. |
Logical Workflow for Purification
The following diagram illustrates a typical workflow for the purification and analysis of crude this compound.
Caption: Purification and analysis workflow.
References
Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole
This technical support center provides guidance and answers to frequently asked questions regarding the analytical methods for assessing the purity of 5-Bromo-1-butyl-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] Each technique offers distinct advantages. HPLC is widely used for the analysis of pharmaceutical intermediates, providing robust quantitative results.[1] GC-MS is suitable for volatile compounds and offers excellent separation and structural identification of impurities.[1] qNMR is a powerful technique for determining purity without the need for a specific reference standard of the analyte, by using an internal standard of known purity.[2][3]
Q2: How do I choose the most appropriate analytical method for my specific needs?
A2: The choice of method depends on several factors:
-
Purpose of the analysis: For routine quality control and quantification of known impurities, HPLC is often the method of choice. For identifying unknown impurities or confirming the structure of the main component, GC-MS and NMR are more suitable.
-
Sample properties: this compound is a volatile organic compound, making it amenable to GC-MS analysis.[1] Its solubility in common organic solvents allows for analysis by HPLC and NMR.
-
Available instrumentation: The selection will naturally depend on the equipment available in your laboratory.
-
Regulatory requirements: For pharmaceutical applications, validated HPLC methods are often required by regulatory agencies.
Q3: What are the expected impurities in this compound?
A3: Potential impurities can arise from the synthesis process. These may include starting materials, reagents, by-products from side reactions, and degradation products. Common impurity types for N-alkylated pyrazoles could include isomers, unreacted pyrazole precursors, and over-alkylated or under-alkylated species.
Q4: Can titration be used for purity assessment of this compound?
A4: Titration is generally not the primary method for determining the purity of this compound in terms of organic impurities. However, specific titration methods like Karl Fischer titration are essential for determining the water content, which is a critical purity parameter for many pharmaceutical intermediates.[1][4]
Troubleshooting Guides
HPLC Troubleshooting
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Interactions between the analyte and active sites on the column's stationary phase.
-
Column overload.
-
Inappropriate mobile phase pH.
-
Contamination of the guard or analytical column.
-
-
Solutions:
-
Use a column with low silanol activity or end-capping.
-
Reduce the injection volume or sample concentration.
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Replace the guard column and flush the analytical column with a strong solvent.[5]
-
Issue: Inconsistent Retention Times
-
Possible Causes:
-
Solutions:
-
Prepare fresh mobile phase and ensure the pump is functioning correctly.
-
Allow sufficient time for the column to equilibrate with the mobile phase before injections.
-
Check all fittings for leaks.
-
Use a column oven to maintain a constant temperature.[5]
-
GC-MS Troubleshooting
Issue: No Peak or Very Small Peak for the Analyte
-
Possible Causes:
-
The compound may be thermally labile and degrading in the injector or column.
-
The injection volume may be too low.
-
Issues with the injector, such as a blocked syringe or septum leak.
-
-
Solutions:
-
Lower the injector and oven temperatures.
-
Increase the injection volume.
-
Perform maintenance on the injector, including replacing the syringe and septum.
-
Issue: Broad or Tailing Peaks
-
Possible Causes:
-
Active sites in the GC liner or on the column.
-
Column contamination.
-
Slow injection speed.
-
-
Solutions:
-
Use a deactivated liner and a high-quality, inert GC column.
-
Bake out the column at a high temperature (within the column's limits) to remove contaminants.
-
Ensure a fast and reproducible injection.
-
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound using reverse-phase HPLC.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). For Mass Spectrometry (MS) compatible methods, a volatile buffer like formic acid can be added.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Identify and integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for identifying and quantifying impurities in this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-450 m/z
-
-
Sample Preparation:
-
Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the main peak and any impurity peaks by their retention times and mass spectra.
-
Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.
-
Quantify impurities using the area percent method, assuming a similar response factor to the main component.
-
Absolute Purity Determination by Quantitative NMR (qNMR)
This protocol describes the determination of the absolute purity of this compound using an internal standard.[2][3]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value. The internal standard should have a simple proton NMR spectrum with at least one signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:[2]
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
-
Data Presentation
Table 1: Typical HPLC Method Parameters and System Suitability Criteria
| Parameter | Value | System Suitability Limit |
| Column | C18, 250 mm x 4.6 mm, 5 µm | - |
| Mobile Phase | Acetonitrile:Water (70:30) | - |
| Flow Rate | 1.0 mL/min | ± 2% |
| Temperature | 25 °C | ± 2 °C |
| Detection | 210 nm | - |
| Injection Volume | 10 µL | - |
| Theoretical Plates | > 2000 | > 2000 |
| Tailing Factor | < 1.5 | < 2.0 |
| %RSD of Peak Area | < 1.0% (for 5 injections) | < 2.0% |
Table 2: Example GC-MS Parameters for Impurity Profiling
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100°C (2 min), then 10°C/min to 280°C (5 min) |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-450 m/z |
Visualizations
Caption: General experimental workflow for purity assessment.
Caption: Logical troubleshooting workflow for chromatographic issues.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. ijcpa.in [ijcpa.in]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Validation of 5-Bromo-1-butyl-1H-pyrazole as a Drug Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1][2] This guide provides a framework for the validation of a novel pyrazole derivative, 5-Bromo-1-butyl-1H-pyrazole, as a potential drug lead. While specific experimental data for this compound is not yet publicly available, this document outlines the necessary experimental validation workflow and provides a comparative analysis against established drugs containing the pyrazole moiety.
Comparative Analysis of Pyrazole-Containing Drugs
To establish a benchmark for the validation of this compound, its performance would be compared against well-characterized drugs targeting pathways where pyrazole derivatives have shown significant activity. The following table summarizes key data for two such drugs: Celecoxib, a selective COX-2 inhibitor, and Ruxolitinib, a JAK1/2 inhibitor.
| Compound | Target(s) | IC50 | Key Therapeutic Area |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib | COX-2 | 40 nM (in Sf9 cells)[3][4] | Anti-inflammatory, Pain |
| Ruxolitinib | JAK1, JAK2 | 3.3 nM (JAK1), 2.8 nM (JAK2)[5] | Myelofibrosis, Polycythemia Vera |
Proposed Experimental Validation Workflow
The validation of a new chemical entity like this compound follows a structured pipeline from initial screening to in vivo efficacy studies. The following workflow is proposed:
Key Signaling Pathways for Investigation
Given the known activities of pyrazole derivatives, two primary signaling pathways are of initial interest for investigating the mechanism of action of this compound: the COX-2 and JAK-STAT pathways.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[6][7] Inhibition of COX-2 is a well-established anti-inflammatory strategy.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that drives immune responses and cell proliferation.[2][8][9] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to validate this compound as a drug lead.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which this compound becomes toxic to cells, establishing a therapeutic window.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)
-
Normal human cell lines (e.g., HEK293 - embryonic kidney)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine if this compound can inhibit the enzymatic activity of COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well black opaque plates
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to the wells of the 96-well plate.
-
Add the recombinant COX-2 enzyme to all wells except the no-enzyme control.
-
Add serial dilutions of this compound to the test wells. Add Celecoxib to the positive control wells and vehicle (DMSO) to the enzyme control wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC50 value.
In Vitro Kinase Inhibition Assay (e.g., JAK2)
Objective: To assess the inhibitory activity of this compound against a specific kinase, such as JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase assay buffer
-
ATP
-
Specific peptide substrate for JAK2
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Ruxolitinib (positive control inhibitor)
-
White 384-well plates
Procedure:
-
Add kinase assay buffer, JAK2 enzyme, and serial dilutions of this compound to the wells of a 384-well plate. Add Ruxolitinib to the positive control wells and vehicle (DMSO) to the enzyme control wells.
-
Incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of reagents and measurement of luminescence.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control and determine the IC50 value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% in saline)
-
Indomethacin or Celecoxib (positive control)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (n=6): vehicle control, positive control, and different dose groups for this compound.
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[10][11]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
In Vivo Anti-inflammatory Activity (Zebrafish Larva Tail Fin Amputation Model)
Objective: To rapidly screen the in vivo anti-inflammatory potential and visualize immune cell migration.
Materials:
-
Transgenic zebrafish larvae with fluorescently labeled neutrophils and/or macrophages (e.g., Tg(mpx:GFP)i114) at 3 days post-fertilization (dpf).
-
This compound solution in E3 medium.
-
Dexamethasone (positive control).
-
Microscope with fluorescence imaging capabilities.
Procedure:
-
Place zebrafish larvae in a multi-well plate containing E3 medium with different concentrations of this compound, a positive control, or a vehicle control.
-
Incubate for 1-2 hours.
-
Anesthetize the larvae and amputate the tail fin using a sterile micro-scalpel.
-
Image the tail fin region at different time points post-amputation (e.g., 4, 8, 24 hours) to visualize and quantify the migration of fluorescently labeled immune cells to the wound site.[1][12]
-
Analyze the images to determine the number of neutrophils/macrophages in the wound area for each treatment group. A reduction in immune cell recruitment compared to the vehicle control indicates anti-inflammatory activity.
Conclusion
While this compound is an unexplored compound, its pyrazole core suggests potential as a drug lead, particularly in the areas of inflammation and oncology. The comprehensive validation workflow and detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate its therapeutic potential. By comparing its performance against established drugs like Celecoxib and Ruxolitinib, and by elucidating its mechanism of action through targeted in vitro and in vivo assays, the true value of this compound as a novel therapeutic agent can be determined.
References
- 1. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. tandfonline.com [tandfonline.com]
Comparative Analysis of 5-Bromo-1-butyl-1H-pyrazole Derivatives: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a bromo substituent at the 5-position and a butyl group at the 1-position of the pyrazole ring has been explored to modulate the pharmacological properties of this heterocyclic core. This guide provides a comparative overview of the reported in vitro and in vivo studies on 5-Bromo-1-butyl-1H-pyrazole derivatives and related analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
In Vitro Studies: Cytotoxicity and Anticancer Potential
In vitro studies are fundamental in the early stages of drug discovery to assess the cytotoxic effects of novel compounds against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.
Comparative Cytotoxicity Data
While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, numerous studies have evaluated the anticancer activity of structurally related pyrazole compounds. The data presented in Table 1 showcases the cytotoxic potential of various pyrazole derivatives against different human cancer cell lines, providing a benchmark for the potential efficacy of the this compound class.
Table 1: In Vitro Cytotoxicity of Representative Pyrazole Derivatives Against Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Indolo-pyrazoles grafted with thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | |
| Chalcone–pyrazole hybrid | HeLa (Cervical Cancer) | 0.4 | [1] |
| Pyrazole-arylcinnamide derivative | Average of four cancer cell lines | 1.2 | [1] |
| Thiazolidinone indole hybrid | HCT-15 (Colon Cancer) | 0.92 | [1] |
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung Cancer) | 220.20 | [2] |
| Pyrazolo[4,3-c]hexahydropyridine derivatives | MDA-MB-231 (Breast Cancer) | 4.2 | |
| Pyrazolo[4,3-c]hexahydropyridine derivatives | MCF-7 (Breast Cancer) | 2.4 | [3] |
| Pyrazole derivatives targeting VEGFR-2 | MCF-7 (Breast Cancer) | 16.50–26.73 | [3] |
| Pyrimidine-bridged combretastatin derivatives | MCF-7 (Breast Cancer) | 3.38 | [4] |
| Pyrimidine-bridged combretastatin derivatives | A549 (Lung Cancer) | 3.71 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the general steps for assessing the cytotoxicity of chemical compounds using the MTT assay.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.
In Vivo Studies: Anti-inflammatory and Analgesic Activities
In vivo studies are crucial for evaluating the pharmacological effects of compounds in a whole-organism context. For pyrazole derivatives, anti-inflammatory and analgesic activities are commonly investigated using rodent models.
Comparative In Vivo Efficacy
While specific in vivo data for this compound derivatives is limited in the available literature, studies on analogous pyrazole compounds provide insights into their potential anti-inflammatory and analgesic efficacy.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Representative Pyrazole Derivatives
| Compound/Derivative Class | Animal Model | Assay | Dose | % Inhibition | Reference |
| 1H-Pyrazolyl derivatives | Rat | Cotton pellet-induced granuloma | N/A | Comparable to Indomethacin | [5] |
| Pyrazoline derivatives | Rat | Carrageenan-induced paw edema | N/A | Potent | [6] |
| Pyrazoline derivatives | Mouse | Acetic acid-induced writhing | N/A | Potent | [6] |
| 5-acetamido-2-hydroxy benzoic acid derivatives | Mouse | Acetic acid-induced writhing | 20 mg/kg | 74% | [7][8] |
| 5-acetamido-2-hydroxy benzoic acid derivatives | Mouse | Acetic acid-induced writhing | 50 mg/kg | 75% | [7][8] |
Experimental Protocols: In Vivo Assays
Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animals: Use male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Compound Administration: Administer the test compounds (e.g., this compound derivatives) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice (for Analgesic Activity)
This is a common screening method for central and peripheral analgesic activity.
Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow of the acetic acid-induced writhing test.
Detailed Steps:
-
Animals: Use Swiss albino mice (20-25 g).
-
Compound Administration: Administer the test compounds orally or intraperitoneally 30-60 minutes before the induction of writhing. Control and positive control (e.g., aspirin) groups are included.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes.
-
Data Analysis: The percentage protection against writhing is calculated for each group compared to the vehicle control group.
Signaling Pathways
The anti-inflammatory and anticancer effects of many pyrazole derivatives are often attributed to their interaction with specific signaling pathways. For instance, inhibition of the Cyclooxygenase-2 (COX-2) enzyme is a common mechanism for the anti-inflammatory and analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs), a class to which many pyrazole derivatives belong. In cancer, pyrazoles have been shown to interfere with pathways that regulate cell cycle progression and apoptosis.
Simplified COX-2 Inhibition Pathway
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Conclusion
The available data on pyrazole derivatives suggest that the this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. While direct experimental data for this specific substitution pattern is not abundant, the comparative analysis of related compounds provides a strong rationale for further investigation. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of these and other novel chemical entities. Future research should focus on synthesizing and evaluating a focused library of this compound derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical and clinical development.
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 4. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 5. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects and performance of 5-Bromo-1-butyl-1H-pyrazole in two pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules, and understanding the reactivity of key building blocks like this compound is crucial for reaction optimization and library synthesis. This document presents a summary of reaction yields with alternative substrates, detailed experimental protocols, and mechanistic pathway diagrams to facilitate informed decisions in synthetic route design.
Performance Comparison in Cross-Coupling Reactions
The reactivity of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions is benchmarked against other relevant brominated heterocyclic compounds. The following tables summarize the yields of these reactions under specific conditions, offering a quantitative comparison of their performance.
Suzuki-Miyaura Coupling: Yield Comparison
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The performance of N-alkylated bromopyrazoles is compared with that of a related N-alkylated bromoindazole.
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [1][2] |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 85 | [1][2] |
| 3-Bromo-1H-pyrazole | Phenylboronic acid | tBuBrettPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | [3] |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | tBuBrettPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 82 | [3] |
Buchwald-Hartwig Amination: Yield Comparison
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of a protected bromopyrazole is compared across a range of amine coupling partners.
| Electrophile | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 24 | 60 | [4] |
| 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 24 | 67 | [4] |
| 4-Bromo-1-trityl-1H-pyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 24 | 7 | [4] |
| 4-Bromo-1-trityl-1H-pyrazole | Aniline | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 24 | 94 | [4] |
| 4-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos Pd Precatalyst | LHMDS | THF | 80 | 16 | 85 | [5] |
| 3-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos Pd Precatalyst | LHMDS | THF | 80 | 16 | 78 | [5] |
Mechanistic Pathways
The generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below. These diagrams illustrate the key elementary steps involved in the palladium-catalyzed transformation of this compound.
Experimental Protocols
Detailed experimental procedures are provided for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid[1][2]
Materials:
-
5-Bromo-1-ethyl-1H-indazole
-
N-Boc-2-pyrroleboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethoxyethane (DME)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1-ethyl-1H-indazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.
-
Add anhydrous dimethoxyethane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the bromoindazole).
-
The reaction mixture is stirred and heated to 80 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole with Piperidine[4]
Materials:
-
4-Bromo-1-trityl-1H-pyrazole
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) or 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) as a suitable ligand. The original reference uses tBuDavePhos.
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.01 equiv) and the phosphine ligand (e.g., tBuDavePhos, 0.02 equiv).
-
Add anhydrous toluene and stir the mixture for a few minutes to form the active catalyst.
-
Add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv), sodium tert-butoxide (1.4 equiv), and piperidine (1.2 equiv).
-
The reaction mixture is stirred and heated to 100 °C.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion (typically 24 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 4-(piperidin-1-yl)-1-trityl-1H-pyrazole.
Mechanistic Discussion
The palladium-catalyzed cross-coupling reactions of this compound are expected to follow the canonical mechanisms illustrated above.
In the Suzuki-Miyaura coupling , the catalytic cycle is initiated by the oxidative addition of the C-Br bond of the pyrazole to a Pd(0) complex. This is often the rate-determining step. The subsequent transmetalation with the boronate species (formed from the boronic acid and base) and reductive elimination from the resulting diorganopalladium(II) complex yields the C-C coupled product and regenerates the Pd(0) catalyst. The electronic nature of the pyrazole ring and the steric hindrance of the N-butyl group can influence the rate of oxidative addition.
For the Buchwald-Hartwig amination , the cycle also begins with the oxidative addition of the bromopyrazole to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base generates a palladium-amido complex. The final reductive elimination step forms the C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical in this reaction, as it influences both the rate of reductive elimination and the stability of the catalytic species. The nature of the amine and the steric environment around the bromine atom on the pyrazole ring are key factors determining the reaction's efficiency.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking 5-Bromo-1-butyl-1H-pyrazole Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitor, 5-Bromo-1-butyl-1H-pyrazole, against established multi-kinase inhibitors with known efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data presented for this compound is hypothetical and serves as a placeholder for prospective experimental results. This document is intended to serve as a framework for the evaluation of novel compounds targeting VEGFR2.
Introduction to Kinase Inhibition and VEGFR2
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases a prominent target for therapeutic intervention.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, facilitating their growth and metastasis. Inhibition of VEGFR2 is therefore a clinically validated strategy for cancer therapy.
This guide benchmarks our novel compound, this compound, against several FDA-approved VEGFR2 inhibitors: Sorafenib, Sunitinib, Pazopanib, and Axitinib.
Comparative Analysis of Kinase Inhibitor Potency
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound and selected known kinase inhibitors against VEGFR2. Lower IC50 values indicate greater potency.
| Compound | VEGFR2 IC50 (nM) | Other Kinase Targets |
| This compound | 45 (Hypothetical) | To be determined |
| Sorafenib | 90[4][5][6][7] | Raf-1, B-Raf, VEGFR-3, PDGFR-β, c-KIT, Flt-3[4][5][7] |
| Sunitinib | 80[8][9][10] | PDGFRβ, c-KIT, FLT3[8][9] |
| Pazopanib | 30[11][12][13] | VEGFR1, VEGFR3, PDGFRα/β, c-Kit[11][12][13] |
| Axitinib | 0.2[14][15][16] | VEGFR1, VEGFR3, PDGFRβ, c-Kit[14][15] |
Experimental Protocols
The determination of kinase inhibition activity is a critical step in the drug discovery process. Below is a detailed methodology for a common biochemical kinase assay used to determine the IC50 values of inhibitor compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly-Glu,Tyr (4:1) peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions to generate a dose-response curve.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
VEGFR2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of VEGFR2. Inhibition of VEGFR2 by compounds like this compound would block these downstream events.
References
- 1. musechem.com [musechem.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncology-central.com [oncology-central.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleck.co.jp [selleck.co.jp]
Comparative Cross-Reactivity Profiling of 5-Bromo-1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 5-Bromo-1-butyl-1H-pyrazole against a panel of kinases, benchmarked against other known pyrazole-based inhibitors. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide utilizes representative data based on the known activities of structurally similar pyrazole compounds to illustrate its potential selectivity profile.
Introduction
Pyrazole-based compounds are a well-established class of kinase inhibitors, with numerous derivatives developed as therapeutic agents, particularly in oncology.[1][2][3] The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with the ATP-binding pocket of a wide range of kinases.[2][4] This inherent promiscuity necessitates thorough cross-reactivity profiling to understand the selectivity and potential off-target effects of new pyrazole derivatives like this compound. Understanding the kinase selectivity profile is crucial for predicting a compound's therapeutic efficacy and potential toxicities.
Hypothetical Cross-Reactivity Profile
The following table summarizes the hypothetical inhibitory activity of this compound and two well-characterized pyrazole-based kinase inhibitors, Ruxolitinib (a JAK1/2 inhibitor) and Tozasertib (an Aurora kinase inhibitor), against a panel of selected kinases. The data presented here is for illustrative purposes to demonstrate a typical comparison.
| Kinase Target | This compound (IC50, nM) | Ruxolitinib (IC50, nM) | Tozasertib (IC50, nM) |
| Aurora Kinase A | 25 | >1000 | 5 |
| Aurora Kinase B | 50 | >1000 | 2 |
| JAK1 | 300 | 3.3 | >1000 |
| JAK2 | 450 | 2.8 | >1000 |
| Abl | 800 | 150 | >1000 |
| SRC | >1000 | 500 | >1000 |
| VEGFR2 | 600 | 250 | 800 |
Experimental Protocols
The data presented in the comparison table would typically be generated using a combination of in vitro kinase assays. A representative protocol for a competitive binding assay is provided below.
Kinase Inhibition Assay (Competitive Binding Assay)
Objective: To determine the concentration of an inhibitor required to displace 50% of a fluorescent tracer from the active site of a target kinase (IC50).
Materials:
-
Recombinant human kinases
-
Fluorescent tracer specific for the kinase family
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Methodology:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.
-
Assay Reaction: The recombinant kinase, fluorescent tracer, and diluted test compound are added to the wells of a 384-well microplate.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: The fluorescence polarization of each well is measured using a microplate reader. The polarization value is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic model using appropriate software.
Visualizations
Experimental Workflow for Kinase Profiling
Caption: Workflow for determining kinase inhibitor cross-reactivity.
Hypothetical Signaling Pathway Modulation
Caption: Potential modulation of a signaling pathway by an inhibitor.
Discussion
The pyrazole scaffold is a versatile starting point for the design of kinase inhibitors.[5] However, modifications to the pyrazole ring and its substituents can significantly alter the selectivity profile.[5] For instance, the addition of a butyl group at the N1 position and a bromo group at the C5 position of the pyrazole ring in this compound would influence its interaction with the kinase active site, potentially leading to a unique cross-reactivity pattern compared to other pyrazole-based inhibitors.
The hypothetical data suggests that this compound may exhibit inhibitory activity against Aurora kinases, with some off-target effects on other kinases like JAK1/2 and VEGFR2. This profile would warrant further investigation to determine its therapeutic potential and possible side effects. A broad kinase screen, such as the commercially available panels that test against hundreds of kinases, would be the next logical step to fully characterize the selectivity of this compound.
Conclusion
While specific experimental data for this compound is not yet available, this guide provides a framework for understanding and evaluating its potential cross-reactivity profile. The provided methodologies and visualizations serve as a template for researchers to design and interpret their own cross-reactivity studies. A thorough understanding of a compound's selectivity is paramount for the successful development of safe and effective kinase inhibitor-based therapies.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1-butyl-1H-pyrazole, a halogenated heterocyclic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance. The following protocols are based on established safety data for similar chemical structures and general best practices for hazardous waste management.
Immediate Safety and Handling
Prior to handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the guidance for structurally similar compounds, such as 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile, should be followed as a precautionary measure.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Wear chemical-impermeable gloves. |
| Skin and Body | Wear suitable protective clothing to prevent skin contact. |
| Respiratory | Use only in a well-ventilated area. If dust or aerosols are generated, use a full-face respirator. |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.[1][2] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially from incompatible materials.
-
Containerization:
-
Place the waste in a suitable, properly labeled, and securely closed container.[1]
-
The container must be compatible with the chemical to prevent any reaction or degradation.
-
-
Labeling: Clearly label the waste container with the full chemical name: "Waste this compound". Include any relevant hazard symbols as indicated in the SDS.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
Prohibited Disposal Methods:
-
DO NOT discharge this compound or its containers into the sewer system or any water bodies.[1]
-
DO NOT dispose of this chemical with general laboratory or municipal waste.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Prevent further spread of the spill using appropriate absorbent materials.
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose: All contaminated materials (absorbents, PPE, etc.) must be disposed of as hazardous waste following the procedures outlined above.
Chemical and Physical Properties
The following table summarizes the known properties of a structurally similar compound, which should be considered indicative for this compound in the absence of specific data.
| Property | Value |
| Appearance | Solid |
| Hazards | Harmful if swallowed. Causes skin irritation. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the research community.
References
Personal protective equipment for handling 5-Bromo-1-butyl-1H-pyrazole
Essential Safety and Handling Guide for 5-Bromo-1-butyl-1H-pyrazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is synthesized from the SDSs of structurally similar compounds. Users must conduct a thorough risk assessment before handling this chemical.
This guide provides essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. The information is derived from safety data for analogous brominated pyrazole compounds.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on available data for similar compounds.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber), and fire/flame resistant and impervious clothing. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4][5] |
Hazard Identification and First Aid
Based on analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][6] Some related compounds are also harmful if swallowed.[7]
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1][2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[4][7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
Environmental Precautions: Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for safely handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde SDS, 1211505-84-8 Safety Data Sheets - ECHEMI [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
